![molecular formula C14H19N3O2 B2670220 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034536-44-0](/img/structure/B2670220.png)
2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Description
“2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid” is a compound that contains a pyrimidine moiety . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and is part of living organisms . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Scientific Research Applications
Chemical Structure and Conformation
The chemical structure of compounds similar to 2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, such as buspirone free base, demonstrates the existence of extended conformers in the solid state. These structures feature specific conformations for different molecular components, highlighting the complex spatial arrangement of atoms within these molecules (A. Kozioł, Z. Chilmonczyk, J. Cybulski, 2006).
Synthesis and 3D Shape Analysis
Research on heteroaromatic carboxylic acids, directly coupled with imines to form azaspirocycles, demonstrates a metal-free approach to accessing spirocyclic compounds. The synthesis typically proceeds with high diastereoselectivity, and 3D shape analysis confirms that these products occupy unique areas of chemical space, potentially beneficial for developing novel therapeutic agents (Sarah J. Chambers et al., 2016).
Anticancer and Antidiabetic Applications
A novel series of spirothiazolidines analogs demonstrates significant anticancer and antidiabetic activities. These compounds show promise in treating human breast and liver carcinomas, with some showing higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibition compared to standard treatments (E. M. Flefel et al., 2019).
Versatile Synthons for Spirocyclic Derivatives
Pyridazine-4,5-dicarboxylic anhydride has been utilized as a versatile synthon for preparing 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, showcasing the chemical flexibility and utility of these structures in synthesizing complex molecular frameworks (S. Chimichi, R. Nesi, M. Neri, 1984).
Spirocyclic Oxetane-Fused Benzimidazole
Research into spirocyclic oxetanes has led to the development of novel tetracyclic systems, showcasing the potential for creating complex and structurally unique compounds that can serve as scaffolds for drug discovery (M. Gurry et al., 2015).
properties
IUPAC Name |
2-pyrimidin-2-yl-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-12(19)11-9-17(13-15-7-4-8-16-13)10-14(11)5-2-1-3-6-14/h4,7-8,11H,1-3,5-6,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSRZBXDDVORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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